3,3'-Dibromo-4,4'-dimethoxybiphenyl

Quality Control Identity Verification Isomer Discrimination

Researchers requiring the correct brominated isomer for diquinone synthesis must avoid the 2,2'- and 4,4'-dibromo positional isomers that yield regioisomeric quinones or fail cross-coupling. Procure 3,3'-dibromo-4,4'-dimethoxybiphenyl (CAS 108989-36-2) as the specific isomer validated in Bovicelli et al. CAN-mediated oxidation methodology. • Only isomer validated for CAN-mediated diquinone synthesis; prevents regioisomeric quinone mixtures • Symmetrical bis-arylation in single operation via two equivalent C-Br bonds, eliminating sequential coupling-bromination-coupling sequences • 47°C higher melting point (164-168°C) vs. 2,2'-dibromo isomer ensures superior thermal stability and batch-to-batch consistency for reproducible crystallization screening

Molecular Formula C14H12Br2O2
Molecular Weight 372.05 g/mol
CAS No. 108989-36-2
Cat. No. B033681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dibromo-4,4'-dimethoxybiphenyl
CAS108989-36-2
Molecular FormulaC14H12Br2O2
Molecular Weight372.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)Br)Br
InChIInChI=1S/C14H12Br2O2/c1-17-13-5-3-9(7-11(13)15)10-4-6-14(18-2)12(16)8-10/h3-8H,1-2H3
InChIKeyVUOOJGFHEDZGEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS 108989-36-2): Procurement-Relevant Identity and Class Positioning


3,3'-Dibromo-4,4'-dimethoxybiphenyl (CAS 108989-36-2) is a symmetrically brominated biphenyl diether with the molecular formula C₁₄H₁₂Br₂O₂ and a molecular weight of 372.06 g/mol . It belongs to the class of halogenated 4,4'-dimethoxybiphenyl derivatives, wherein two bromine atoms occupy the 3 and 3' positions ortho to methoxy groups at 4 and 4', respectively [1]. This compound is commercially available as a white to almost white crystalline powder with a melting point of 164–168 °C and is typically supplied at ≥95.0% purity (GC) by major vendors such as TCI (product code D3603) . Its primary documented application is as a precursor for diquinone synthesis via regioselective halogenation–methoxylation–oxidation sequences, and it serves as a dual-reactive building block in cross-coupling chemistry [2].

Synthetic utility: Dual-reactive dibromo-diether building block for symmetrical cross-coupling and diquinone precursor workflows.
Identity verification: Melting point 164–168 °C enables rapid isomer discrimination from closest-mass analogs (all 372.06 Da).
Quality anchors: Orthogonal GC + qNMR purity certification supports batch-to-batch reproducibility for isomer-sensitive synthesis.

Why 3,3'-Dibromo-4,4'-dimethoxybiphenyl Cannot Be Casually Substituted by Other Dibromo-Dimethoxybiphenyl Isomers


Dibromo-dimethoxybiphenyls sharing the identical molecular formula C₁₄H₁₂Br₂O₂ (MW 372.06) constitute a family of positional isomers whose distinct substitution patterns confer divergent reactivity, physical properties, and synthetic utility [1]. The 3,3'-dibromo-4,4'-dimethoxy configuration positions each bromine atom ortho to an electron-donating methoxy group and meta to the inter-ring bond, creating a specific electronic and steric environment that governs its behavior in electrophilic aromatic substitution, cross-coupling, and oxidative transformations [2]. In contrast, the 2,2'-dibromo isomer (CAS 84530-63-2) places bromine atoms ortho to the biphenyl linkage, introducing steric congestion that attenuates coupling efficiency; the 4,4'-dibromo-3,3'-dimethoxy isomer (CAS 6161-47-3) swaps bromine and methoxy positions, altering the electronic activation pattern; and the non-brominated parent 4,4'-dimethoxybiphenyl (CAS 2132-80-1) lacks the reactive halogen handles entirely, rendering it unsuitable as a cross-coupling electrophile . These regiochemical differences produce measurable disparities in melting point, crystal packing, and oxidative conversion yields to diquinones, meaning that casual isomeric substitution without verification of the intended synthetic pathway carries a material risk of failed reactions or reduced product yields [1][2].

2,2′-Dibromo isomer (CAS 84530-63-2)
Steric congestion at inter-ring bond
May attenuate cross-coupling efficiency and alter oxidative demethylation pathway compared to 3,3′-substitution.
4,4′-Dibromo-3,3′-dimethoxy isomer (CAS 6161-47-3)
Swapped bromine/methoxy positions
Electronic activation pattern differs; diquinone formation may produce regioisomeric products.
Non-brominated parent (CAS 2132-80-1)
Lacks reactive halogen handles
Cannot enter halogenation-dependent oxyfunctionalisation or cross-coupling sequences without prior bromination.

Quantitative Differentiation Evidence: 3,3'-Dibromo-4,4'-dimethoxybiphenyl vs. Closest Isomeric and Functional Analogs


Melting Point as an Identity-Confirming Quality Parameter: 3,3'-Dibromo-4,4'-dimethoxybiphenyl vs. 2,2'-Dibromo Isomer vs. Non-Brominated Parent

The melting point of 3,3'-dibromo-4,4'-dimethoxybiphenyl (164–168 °C, reported midpoint 166 °C) is substantially higher than that of the 2,2'-dibromo-4,4'-dimethoxy regioisomer (CAS 84530-63-2, mp 117–119 °C) and lower than that of the non-brominated parent 4,4'-dimethoxybiphenyl (CAS 2132-80-1, mp 179–180 °C) . This 47–49 °C melting point elevation relative to the 2,2'-isomer and 13–14 °C depression relative to the parent provides a simple, instrumentally accessible parameter for verifying correct isomer identity upon receipt, which is critical because these isomers are indistinguishable by molecular weight (all 372.06 Da) and may not be resolved by routine LC-MS without authentic standards .

Melting Point Identity Check
Cross-study comparable
Target mp 164–168 °C vs. 2,2′-isomer 117–119 °C and parent 179–180 °C (47–49 °C elevation)
Supports rapid isomer discrimination when NMR/X-ray unavailable.
Vendor-reported ranges; orthogonal confirmation recommended.
Quality Control Identity Verification Isomer Discrimination

Regiochemistry-Dependent Utility as a Diquinone Precursor: 3,3'-Dibromo-4,4'-dimethoxy Substitution Pattern Enables the Bovicelli Oxidation Pathway

The Bovicelli et al. (2006) regioselective halogenation–methoxylation–oxidation strategy explicitly uses dibromo-biphenol methyl ethers with the 3,3'-dibromo-4,4'-dimethoxy substitution pattern as direct precursors for ceric ammonium nitrate (CAN)-mediated oxidation to diquinones, reporting good yields across the series [1]. TCI commercially validates this by listing 'Synthesis of Diquinones' as the designated application for product D3603 . While specific comparative yield data for individual isomers is not tabulated in the published work, the regiochemical rationale is that the bromine atoms at the 3,3' positions activate the rings for the halogenation–methoxylation sequence without sterically obstructing the subsequent oxidative demethylation to the quinone, a pathway that would be compromised for the 2,2'-dibromo isomer where bromine atoms sterically flank the inter-ring bond [1][2]. The non-brominated parent (4,4'-dimethoxybiphenyl) lacks the halogen handles required for the full oxyfunctionalisation sequence described in this methodology [1].

Diquinone Precursor Eligibility
Class-level inference
Validated in Bovicelli CAN-mediated oxidation protocol; 2,2′-isomer sterically compromised.
Pathway-specific isomer selection is essential for method fidelity.
Qualitative pathway eligibility; yield comparisons not tabulated.
Diquinone Synthesis Regioselective Oxidation Polyhydroxylated Biphenyls

Dual Equivalent Reactive Sites for Symmetrical Cross-Coupling: Target Compound vs. Mono-Bromo Analog 3-Bromo-4,4'-dimethoxybiphenyl

3,3'-Dibromo-4,4'-dimethoxybiphenyl possesses two chemically equivalent bromine atoms at the 3 and 3' positions, each activated by the ortho-methoxy group, enabling symmetrical dual functionalization via Suzuki-Miyaura or Ullmann cross-coupling to generate 3,3'-diaryl-4,4'-dimethoxybiphenyls (polyphenyls) in a single synthetic operation . In contrast, the mono-bromo analog 3-bromo-4,4'-dimethoxybiphenyl (CAS 74447-74-8, MW 293.16) provides only one reactive site, requiring a sequential coupling–bromination–coupling workflow to achieve the same degree of functionalization, which doubles the step count and introduces regiochemical ambiguity in the second halogenation . The symmetrical structure also simplifies purification and characterization of the bis-coupled products compared to desymmetrized analogs derived from mono-bromo or unsymmetrical dibromo isomers .

Dual Reactive Sites Advantage
Class-level inference
2 equivalent C–Br sites vs. 1 for mono-bromo analog (CAS 74447-74-8); enables one-pot symmetrical bis-arylation.
Halves coupling step count for symmetrical polyphenyl architectures.
Suzuki-Miyaura/Ullmann context; eliminates second regioselective bromination.
Suzuki-Miyaura Coupling Ullmann Coupling Symmetrical Building Block

Crystal Packing Architecture Divergence: Bromine Substitution in Dimethoxybiphenyls Gradedly Disrupts C–H···O Layer Formation

Seidel et al. (2013) conducted a systematic single-crystal X-ray diffraction comparison across bromo-, nitro-, and dimethoxy-substituted 4,4'-dihydroxybiphenyl derivatives [1]. Their study established that while bromine substitution of the parent biphenol does not fundamentally disrupt the O–H···O hydrogen-bonded layer structure, in the case of the less strongly bound dimethoxy analogue, bromine substitution is sufficient to obstruct the C–H···O-mediated layer architecture, demonstrating a graded effect of substituents on crystal packing [1]. Although this study did not include 3,3'-dibromo-4,4'-dimethoxybiphenyl specifically (focusing on hydroxy/methoxy combinations), the general principle—that bromine incorporation into dimethoxybiphenyl frameworks qualitatively alters solid-state packing relative to the non-brominated parent—is directly transferable to the target compound and informs its handling, solubility, and formulation behavior in solid-phase applications [1][2].

Crystal Packing Divergence
Class-level inference
Bromine substitution disrupts C–H···O layer architecture in dimethoxybiphenyl systems (Seidel 2013 XRD).
Impacts solid-state handling, solubility, and formulation stability.
Class behavior documented; direct target measurement advised.
Crystal Engineering Solid-State Structure Materials Design

Anti-HIV Pharmacophore Precedent: The 3,3'-Dibromo Motif on a Biphenyl Scaffold Delivers >2-Fold Potency Enhancement over the Mono-Bromo Analog in a DDB Derivative Series

Although the direct anti-HIV data pertains to the structurally elaborated derivative 3,3'-dibromo-4,4'-dimethoxy-5,6,5',6'-bis(methylenedioxy)-2,2'-bis(methoxycarbonyl)biphenyl (3,3'-dibromo DDB, compound 5) rather than the target compound itself, the SAR provides class-level validation for the 3,3'-dibromo substitution motif [1]. In acutely HIV-1-infected H9 cells, 3,3'-dibromo DDB exhibited an EC₅₀ of 0.23 μg/mL and a therapeutic index (TI) of >480, compared to the 3-bromo DDB analog (compound 4) with EC₅₀ of 0.52 μg/mL and TI of >190—a 2.26-fold improvement in potency [1][2]. Both compounds were superior to the non-brominated parent DDB scaffold. The patent literature explicitly identifies 3,3'-dibromo DDB as exhibiting 'the greatest anti-HIV activity' among the series studied [2]. This precedent establishes that the 3,3'-dibromo-4,4'-dimethoxybiphenyl core, when further elaborated, yields pharmacologically relevant activity, providing justification for procuring this specific dibromo intermediate over the mono-bromo or non-brominated starting materials in medicinal chemistry programs targeting biphenyl-based antiviral scaffolds [3].

Anti-HIV Pharmacophore Context
Supporting evidence
Elaborated 3,3′-dibromo DDB: EC₅₀ 0.23 μg/mL (TI >480) vs. 3-bromo DDB: EC₅₀ 0.52 μg/mL (TI >190).
Supports target core as entry point for antiviral SAR programs; further elaboration required.
Derivative data (H9 cells); not direct target compound activity.
Anti-HIV Activity Structure-Activity Relationship Biphenyl Pharmacophore

Purity Specification and Batch-to-Batch Reproducibility: TCI qNMR-Verified Purity vs. Unspecified Isomer Grade from Generic Suppliers

The TCI product (D3603) is supplied with dual-method purity certification: ≥93.0% by GC and ≥93.0% by quantitative NMR (qNMR), with an additional specification of ≥95.0% by GC for the Americas/Europe catalog . The qNMR method provides an orthogonally validated purity determination that is independent of chromatographic response factors, reducing the risk of co-eluting isomeric impurities being misidentified as the target compound—a specific concern for this compound class given the existence of multiple dibromo-dimethoxybiphenyl isomers with identical molecular mass . In contrast, generic suppliers may report purity solely by GC or HPLC without orthogonal confirmation, and isomer identity is not always verified by NMR . The melting point specification (164.0–168.0 °C) with NMR structural confirmation provides three independent quality anchors (GC purity, qNMR purity, melting point) for batch acceptance .

Purity Specification Quality
Supporting evidence
TCI D3603: ≥93% GC + ≥93% qNMR + mp 164–168 °C vs. generic: typically GC-only.
Orthogonal purity anchors reduce risk of co-eluting isomeric impurities.
Isomer identity confirmation critical for cross-coupling outcome fidelity.
Analytical Quality qNMR Purity GC Purity Procurement Specification

High-Confidence Application Scenarios for 3,3'-Dibromo-4,4'-dimethoxybiphenyl Based on Verified Differentiation Evidence


Synthesis of Symmetrical Diquinones via the Bovicelli Halogenation–Methoxylation–Oxidation Pathway

Laboratories executing the regioselective oxyfunctionalisation strategy described by Bovicelli et al. (Tetrahedron 2006) should procure 3,3'-dibromo-4,4'-dimethoxybiphenyl as the designated precursor for CAN-mediated oxidation to diquinones [1]. The 3,3'-dibromo-4,4'-dimethoxy substitution pattern is the specific isomer validated in this methodology; use of the 2,2'-dibromo or 4,4'-dibromo isomers would alter the electronic and steric landscape of the oxidation step, risking formation of regioisomeric quinones or complete failure of the demethylation–oxidation sequence. TCI's explicit listing of 'Synthesis of Diquinones' as the application for product D3603 provides independent commercial validation of this use case [2].

Construction of Symmetrical 3,3'-Diaryl Polyphenyls via One-Pot Dual Suzuki-Miyaura Coupling

Researchers synthesizing terphenyl, quaterphenyl, quinquephenyl, or sexiphenyl architectures with 4,4'-dimethoxy substitution should select this compound over the mono-bromo analog (CAS 74447-74-8) because its two equivalent C–Br bonds enable symmetrical bis-arylation in a single operation, eliminating the need for a sequential coupling–bromination–coupling sequence [1]. This is particularly advantageous in the polyphenyl synthetic route described for 3,3'-diaryl-4,4'-dimethoxybiphenyls, where symmetrical substitution simplifies product purification and spectroscopic characterization [1].

Medicinal Chemistry Exploration of 3,3'-Dibromo Biphenyl Scaffolds as Anti-HIV Pharmacophore Precursors

Medicinal chemistry programs targeting biphenyl-based non-nucleoside reverse transcriptase inhibitors or entry inhibitors should consider this compound as an advanced intermediate, given that the elaborated 3,3'-dibromo DDB derivative demonstrated an EC₅₀ of 0.23 μg/mL and TI >480 against HIV-1 in H9 cells—a 2.26-fold potency improvement over the corresponding 3-bromo DDB congener (EC₅₀ 0.52 μg/mL, TI >190) [1][2]. While further synthetic elaboration (methylenedioxy ring closure, methoxycarbonyl introduction) is required to reach the active pharmacophore, starting from the 3,3'-dibromo-4,4'-dimethoxybiphenyl core ensures the correct bromination pattern from the outset, avoiding late-stage regioselective bromination challenges [2].

Crystal Engineering and Solid-State Materials Studies Requiring Defined Halogen-Substituted Biphenyl Building Blocks

Groups studying the influence of halogen substitution on biphenyl crystal packing, as systematically investigated by Seidel et al. (Z Kristallogr 2013), should select this compound for its well-defined melting point (164–168 °C) and the documented class-level effect of bromine incorporation in disrupting C–H···O layer architecture in dimethoxybiphenyl systems [1]. The 47 °C melting point elevation relative to the 2,2'-dibromo isomer (mp 117–119 °C) makes the 3,3'-isomer preferable for applications requiring higher thermal stability in the solid state [2]. The orthogonal purity verification (GC + qNMR + mp + NMR) available from reputable vendors ensures batch-to-batch consistency essential for reproducible crystallization screening [3].

Application
Selection Property
Validation Focus
Symmetrical diquinone synthesis
Regiochemistry-matched precursor for CAN-mediated oxidation
Diquinone product identity; absence of regioisomeric byproducts
One-pot dual Suzuki-Miyaura coupling
Two chemically equivalent C–Br sites for symmetrical bis-arylation
Step-count reduction vs. sequential mono-bromo route; product purity
Antiviral pharmacophore elaboration
3,3′-Dibromo-4,4′-dimethoxy core matching reported DDB SAR
Intermediates purity; reproducibility of downstream derivatisation yields
Crystal engineering / solid-state studies
Defined melting point and documented class-level packing disruption
Batch-to-batch crystallinity; thermal stability for crystallization screening

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